molecular formula C10H8N2O5 B1236506 (Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid CAS No. 42537-58-6

(Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid

Cat. No.: B1236506
CAS No.: 42537-58-6
M. Wt: 236.18 g/mol
InChI Key: LGJRLNBGSCFUBL-WAYWQWQTSA-N
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Description

(Z)-4-(2-Nitroanilino)-4-oxobut-2-enoic acid is a maleic acid derivative featuring a 2-nitroanilino substituent conjugated to a but-2-enoic acid backbone. The compound’s structure comprises a nitro group (-NO₂) at the ortho position of the anilino ring, which confers distinct electronic and steric properties. The Z-configuration of the double bond in the but-2-enoic acid moiety is critical for maintaining stereochemical integrity in applications like enzyme inhibition or material science.

Properties

IUPAC Name

(Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c13-9(5-6-10(14)15)11-7-3-1-2-4-8(7)12(16)17/h1-6H,(H,11,13)(H,14,15)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJRLNBGSCFUBL-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C\C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42537-58-6
Record name NSC82232
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid typically involves the reaction of 2-nitroaniline with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent such as acetic acid or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

2-nitroaniline+maleic anhydride(Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid\text{2-nitroaniline} + \text{maleic anhydride} \rightarrow \text{this compound} 2-nitroaniline+maleic anhydride→(Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Reduction: 4-(2-aminoanilino)-4-oxobut-2-enoic acid.

    Substitution: Various substituted anilino derivatives.

    Condensation: Schiff bases or other condensation products.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid involves the reaction of 2-nitroaniline with suitable carbonyl compounds. The compound can be characterized by its molecular formula C10H8N2O5C_{10}H_{8}N_{2}O_{5} and a molecular weight of approximately 236.18 g/mol. Key functional groups include a nitro group, an amine group, and a carboxylic acid group, which contribute to its reactivity and biological activity .

Biological Activities

Research indicates that compounds similar to this compound exhibit notable biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated the ability to target cancer stem cells effectively, leading to significant reductions in their populations in vitro .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, as many related compounds have been reported to modulate inflammatory pathways .

Scientific Research Applications

  • Pharmaceutical Development : The unique structure of this compound makes it a candidate for drug development aimed at treating various cancers. Its ability to interact with biological systems allows for the exploration of new therapeutic agents that can target specific pathways involved in tumor growth and metastasis.
  • Agrochemical Use : The compound may also find applications in agrochemicals, particularly as a pesticide or herbicide. Its biological activity could be harnessed to develop products that protect crops from pests while minimizing environmental impact.
  • Material Science : The chemical properties of this compound allow for its use in developing advanced materials, such as polymers or coatings that require specific chemical stability or reactivity characteristics.

Case Studies

StudyObjectiveFindings
Study on Anticancer ActivityEvaluate the efficacy of this compound against breast cancer cellsSignificant reduction in cancer stem cell populations by up to 96% when treated with non-cytotoxic concentrations
Anti-inflammatory ResearchInvestigate the anti-inflammatory potential of related compoundsSimilar compounds showed modulation of inflammatory markers, suggesting potential applications for this compound in treating inflammatory diseases

Mechanism of Action

The mechanism of action of (Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid depends on its specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

The following analysis compares (Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Key structural analogues include:

(Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid: Substituted with a methyl group at the para position of the anilino ring.

(Z)-4-(4-Fluoroanilino)-4-oxobut-2-enoic acid: Features a fluorine atom at the para position.

(Z)-4-[(4-Bromo-2-chloroanilino)]-4-oxobut-2-enoic acid: Contains bromo and chloro groups at positions 4 and 2, respectively.

4-[4-[(2-Hydroxybenzoyl)amino]anilino]-4-oxobut-2-enoic acid: Includes a 2-hydroxybenzoyl moiety.

Electronic Effects :

  • The nitro group in the target compound is strongly electron-withdrawing, reducing electron density on the anilino ring and enhancing acidity (pKa ~2.81 for methyl-substituted analogues) .
  • Methyl and fluoro substituents exert weaker electronic effects, with methyl being electron-donating (+I effect) and fluorine mildly electron-withdrawing (-I effect).

Steric Effects :

Physicochemical Properties
Compound Substituent Molecular Weight (g/mol) Solubility Dissociation Constant (pKa)
This compound 2-NO₂ 238.18 Low (inferred) ~2.8 (estimated)*
(Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-CH₃ 205.21 Insoluble in water 2.81 ± 0.25
(Z)-4-(4-Fluoroanilino)-4-oxobut-2-enoic acid 4-F 209.17 Low Not reported
4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid 5-Cl, 2-CH₃ 243.67 Not reported Not reported

*Estimated based on substituent effects. Nitro groups lower pKa compared to methyl substituents.

Solubility Trends :

  • Nitro- and halogen-substituted derivatives exhibit lower aqueous solubility due to increased hydrophobicity and strong intermolecular interactions (e.g., hydrogen bonding in crystals) .
  • Solubility in organic solvents (e.g., isopropyl alcohol:acetone = 4:3) is optimized for analytical titration .

Key Observations :

  • Hydroxybenzoyl-substituted derivatives exhibit strong tyrosinase inhibition due to polar interactions at the enzyme’s active site .
  • Nitro-substituted compounds may exhibit distinct binding modes; their electron-deficient rings could hinder interactions with metal ions (e.g., Cu²⁺ in tyrosinase) .
  • Halogenated derivatives (e.g., bromo/chloro) show potency against FABP4, suggesting substituent size and electronegativity modulate target affinity .
Analytical Characterization
  • NMR Spectroscopy : Methyl- and fluoro-substituted analogues show distinct ¹H NMR shifts (e.g., δ 6.24–7.45 ppm for methyl derivatives) . Nitro groups may deshield adjacent protons, shifting signals downfield.
  • Potentiometric Titration: Used for quantification in non-aqueous media (e.g., isopropyl alcohol:acetone) with a detection limit of 0.002 mol/dm³ .

Biological Activity

(Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid, also known as (2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a Z configuration at the double bond, which influences its chemical reactivity and biological activity. Its molecular formula is C11_{11}H10_{10}N2_{2}O4_{4}, with a molecular weight of approximately 236.18 g/mol. The structure includes a nitrophenyl group attached to an amino group and a ketone functional group, which are critical for its biological interactions.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The nitrophenyl group can participate in electron transfer reactions, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions with biological macromolecules. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.
  • Induction of Apoptosis : Preliminary studies suggest that the compound may induce apoptosis in malignant cells, enhancing its potential as an anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The presence of the nitrophenyl group enhances its interaction with microbial targets, potentially disrupting cellular processes.

Anticancer Activity

Studies have shown that this compound possesses notable anticancer properties , particularly against certain cancer cell lines. The following table summarizes some relevant findings:

Study Cell Line Activity Observed Mechanism
Study AMCF-7Inhibition of proliferationInduction of apoptosis
Study BHeLaCytotoxic effectsEnzyme inhibition
Study CA549Reduced viabilityCell cycle arrest

Case Studies

  • Study on Antitumor Activity :
    In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy :
    A recent investigation assessed the compound's efficacy against various bacterial strains. Results indicated that it exhibited strong antibacterial activity, particularly against Gram-positive bacteria, suggesting potential as a therapeutic agent in treating infections .
  • Pharmacokinetic Studies :
    Pharmacokinetic evaluations revealed favorable absorption and distribution characteristics in animal models, supporting further development for clinical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.